![molecular formula C14H20ClNO2 B5180253 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine](/img/structure/B5180253.png)
4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine, also known as CMMP, is a chemical compound that has been of interest to the scientific community due to its potential as a therapeutic agent. CMMP belongs to the class of compounds known as morpholines, which have been shown to have a variety of biological activities. In
Mechanism of Action
The mechanism of action of 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine is not fully understood. However, it has been proposed that 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine may exert its cytotoxic effects by inducing apoptosis in cancer cells. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has been shown to increase the expression of pro-apoptotic proteins, such as Bax, and decrease the expression of anti-apoptotic proteins, such as Bcl-2, in cancer cells. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine may also inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to DNA damage and cell death.
Biochemical and Physiological Effects
4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. In addition, 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine in lab experiments is its potential as a therapeutic agent. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has been shown to have cytotoxic effects on various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. Another advantage of using 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine is its relative ease of synthesis. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine can be synthesized using simple reaction conditions and is readily available.
One limitation of using 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine in lab experiments is its potential toxicity. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has been shown to have cytotoxic effects on both cancer and normal cells, which may limit its therapeutic potential. In addition, the mechanism of action of 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
For the study of 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine include further investigation of its mechanism of action and potential as an anti-inflammatory agent.
Synthesis Methods
The synthesis of 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine involves the reaction of 2-chloro-4-methylphenol with 3-chloropropylmorpholine in the presence of a base. The reaction proceeds through an SN2 mechanism, resulting in the formation of 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Scientific Research Applications
4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has been studied for its potential as a therapeutic agent, particularly for the treatment of cancer. It has been shown to have cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine has also been investigated for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages.
properties
IUPAC Name |
4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-12-3-4-14(13(15)11-12)18-8-2-5-16-6-9-17-10-7-16/h3-4,11H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHSZNNJIKUNGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

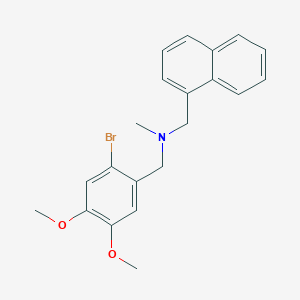
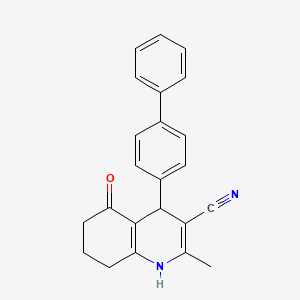
![1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5180200.png)
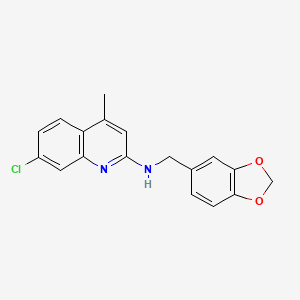
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B5180216.png)
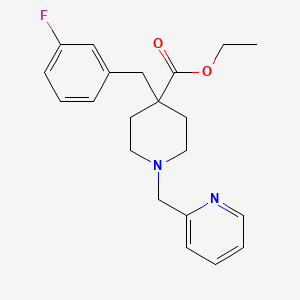
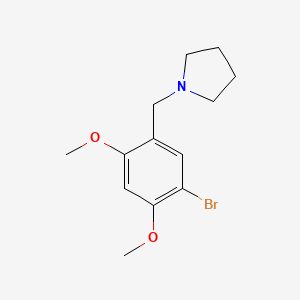
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine](/img/structure/B5180229.png)
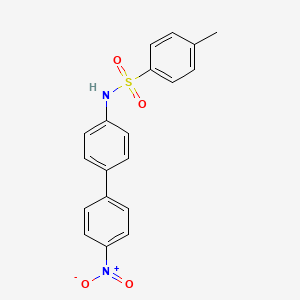
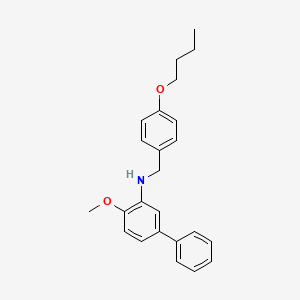

![3-methyl-N-(1-{1-[4-(2-pyrimidinyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5180271.png)
![8-methoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5180280.png)
![3-{[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5180282.png)